Dithionitrobenzoic acid
Description
Historical Development and Significance of Ellman's Reagent
The introduction of 5,5'-dithiobis(2-nitrobenzoic acid) to the scientific community can be traced back to a landmark 1959 publication by George L. Ellman. scirp.orgnih.govscholarhub.vn Working at Dow Chemical in the 1950s, Ellman developed DTNB, which quickly became known as "Ellman's Reagent," for the specific purpose of measuring the concentration of thiol groups in biological tissues. nih.govacs.org His groundbreaking manuscript, published in the Archives of Biochemistry and Biophysics, detailed a method for quantifying sulfhydryl groups in both tissues and purified proteins. nih.govresearchgate.net
The significance of Ellman's Reagent lies in its reaction with free thiol (sulfhydryl) groups (R-SH). wikipedia.org The disulfide bond in DTNB is cleaved by a thiol, resulting in a stoichiometric reaction that produces a mixed disulfide and one mole of 2-nitro-5-thiobenzoate (TNB⁻). wikipedia.orgnih.gov In aqueous solutions at neutral or alkaline pH, TNB⁻ ionizes to the TNB²⁻ dianion, which exhibits a distinct yellow color. wikipedia.org This colored product has a strong absorbance at a wavelength of 412 nm, allowing for the simple and accurate spectrophotometric quantification of the original thiol concentration. wikipedia.orgbmglabtech.comwisdomlib.org The development of this colorimetric assay provided a straightforward and reliable method that has had a lasting impact across diverse scientific fields. nih.govpubcompare.ai
Foundational Role in Biochemical and Analytical Sciences
Ellman's Reagent rapidly became a cornerstone assay for biochemists and analytical chemists. nih.gov Its primary and most widespread application is the quantification of free sulfhydryl groups in a variety of samples, including low-molecular-mass thiols like glutathione (B108866), as well as in peptides and proteins. wikipedia.orgchemicalbook.comgenscript.com This capability is crucial for understanding protein structure and function, as the status of cysteine residues (containing thiol groups) can be critical for enzymatic activity, protein folding, and structural stability. researchgate.net
The assay's utility extends to numerous research areas. It is employed to study the active sites of enzymes where cysteine residues are key to catalysis. bmglabtech.com For instance, it has been used to investigate enzymes such as triosephosphate isomerase and pyrophosphatase, where the reaction with DTNB can indicate the exposure and importance of cysteine residues for structural integrity and activity. researchgate.net Furthermore, the Ellman's assay is fundamental in oxidative stress research for measuring levels of glutathione, a major cellular antioxidant. wisdomlib.orgsciepub.com
Beyond simple quantification in solution, the principles of the Ellman's assay have been adapted for more advanced techniques. It has been used in high-performance liquid chromatography (HPLC) for pre-column derivatization to determine alkylthiol content and has been adapted for use on surfaces, such as in surface plasmon resonance (SPR) studies to quantify thiols on immobilized proteins. nih.govchemicalbook.comacs.org This versatility underscores the foundational importance of dithionitrobenzoic acid as a robust and adaptable tool in modern biochemical and analytical science. pubcompare.ai
Data and Properties
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 5,5′-Disulfanediylbis(2-nitrobenzoic acid) |
| Synonyms | Ellman's Reagent, DTNB, 5,5'-Dithiobis(2-nitrobenzoic acid) |
| CAS Number | 69-78-3 wikipedia.org |
| Molecular Formula | C₁₄H₈N₂O₈S₂ wikipedia.org |
| Molecular Weight | 396.35 g/mol chemicalbook.com |
| Appearance | Pale yellow to yellow crystalline powder genscript.comsrlchem.com |
| Melting Point | 240-245 °C (decomposes) chemicalbook.comchemicalbook.com |
| Solubility | Soluble in water and ethanol (B145695) chemicalbook.comchemicalbook.com |
Analytical Characteristics of the Ellman's Assay Product (TNB²⁻)
| Parameter | Value |
| Analyte | 2-nitro-5-thiobenzoate (TNB²⁻) dianion wikipedia.org |
| Appearance | Yellow color in solution wikipedia.org |
| Absorbance Maximum (λmax) | 412 nm wikipedia.orgbmglabtech.com |
| Molar Extinction Coefficient (ε) | ~14,150 M⁻¹cm⁻¹ (in dilute buffer) wikipedia.orgencapsula.com |
| Molar Extinction Coefficient (ε) | ~13,700 M⁻¹cm⁻¹ (in high salt/urea) wikipedia.org |
| Stoichiometry | 1 mole of thiol releases 1 mole of TNB wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H6N2O8S2-2 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
5-[(3-carboxylato-4-nitrophenyl)disulfanyl]-2-nitrobenzoate |
InChI |
InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20)/p-2 |
InChI Key |
KIUMMUBSPKGMOY-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |
Synonyms |
5,5'-Dithiobis(2-nitrobenzoic Acid) 5,5'-Dithiobis(nitrobenzoate) Acid, Dithionitrobenzoic Dithionitrobenzoic Acid DTNB Ellman Reagent Ellman's Reagent Ellmans Reagent Reagent, Ellman's |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations in Research Contexts
Thiol-Disulfide Exchange Reaction Mechanisms
The fundamental reaction of DTNB involves the cleavage of its disulfide bond by a thiol-containing compound (R-SH). This exchange results in the formation of a mixed disulfide and the release of 2-nitro-5-thiobenzoate (TNB). wikipedia.orgresearchgate.net
The utility of DTNB as a quantitative reagent stems from the distinct spectral properties of its reaction product, 2-nitro-5-thiobenzoate (TNB). Upon release, TNB ionizes in neutral to alkaline aqueous solutions to form the TNB²⁻ dianion, which is a chromophore with a characteristic yellow color. wikipedia.org This dianion exhibits a strong absorbance at a wavelength of 412 nm. bmglabtech.comaip.org The intensity of the yellow color is directly proportional to the amount of TNB²⁻ formed, which in turn corresponds to the quantity of free thiol groups in the sample. researchgate.net
The formation of a mixed disulfide between the protein's sulfhydryl group and TNB also introduces a chromophore with an absorbance peak at 328 nm, allowing for the identification of cysteine-containing peptides in HPLC analysis. nih.gov
The molar extinction coefficient of TNB²⁻, a critical value for calculating thiol concentration, has been subject to refinement over the years. While Ellman's original 1959 publication reported a value of 13,600 M⁻¹cm⁻¹, subsequent studies have established a more accurate value of 14,150 M⁻¹cm⁻¹ in dilute buffer solutions. wikipedia.org In the presence of high concentrations of denaturing agents like 6 M guanidinium (B1211019) hydrochloride or 8 M urea, this coefficient is slightly lower, at 13,700 M⁻¹cm⁻¹. wikipedia.org The extinction coefficient is also known to be affected by the solvent composition. fishersci.com
Molar Extinction Coefficients of TNB²⁻
| Condition | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Wavelength (nm) |
| Dilute Buffer Solutions | 14,150 | 412 |
| 6 M Guanidinium Hydrochloride | 13,700 | 412 |
| 8 M Urea | 13,700 | 412 |
| Original Reported Value (1959) | 13,600 | 412 |
This table summarizes the various molar extinction coefficients reported for the TNB²⁻ anion under different conditions. wikipedia.orgfishersci.com
The reaction between DTNB and a thiol is rapid and stoichiometric, with one mole of thiol releasing one mole of TNB. wikipedia.org This 1:1 stoichiometry is fundamental to the quantitative application of the assay. acs.orgnih.gov The reaction rate is dependent on several factors, including the pH of the reaction, the pKa of the sulfhydryl group, and steric or electrostatic effects. fishersci.com The reaction proceeds faster at a more alkaline pH. For instance, titrations of protein thiols with n-octyl-5-dithio-2-nitrobenzoic acid (ODNB), a derivative of DTNB, are significantly faster, reaching endpoints in 5-30 minutes, compared to 1-2 hours with Ellman's reagent. nih.gov
The kinetics of the reaction can be influenced by the conformation of the protein being studied. For example, the reaction rate of DTNB with sulfhydryl groups in bovine serum albumin (BSA) and ovalbumin (OVA) is dependent on the concentration of denaturants like guanidine (B92328) hydrochloride and urea, which alter the protein's structure. nih.gov The inactivation of enzymes like creatine (B1669601) kinase and Zn²⁺-dependent β-lactamase II by DTNB has been shown to occur at the same rate as the modification of their thiol residues. nih.govnih.gov
Spectrophotometric Detection Principle and Chromophore Formation (2-nitro-5-thiobenzoate)
Interaction with Sulfhydryl Groups of Biomolecules
DTNB is widely used to quantify sulfhydryl groups in various biomolecules, including low-molecular-mass thiols like glutathione (B108866) and cysteine, as well as in proteins. wikipedia.orgfrontiersin.org The accessibility of sulfhydryl groups within a protein's three-dimensional structure can influence their reactivity with DTNB. nih.gov For instance, in a study with myosin S1, a derivative of DTNB, n-octyl-5-dithio-2-nitrobenzoic acid (ODNB), was able to react with a thiol group that was not accessible to the standard Ellman's reagent. nih.gov
The reaction of DTNB with protein sulfhydryl groups can lead to the formation of a mixed disulfide, which can be useful for specific labeling of cysteine-containing peptides. nih.gov The stability of this derivative has been demonstrated using glutathione-TNB as a model. nih.gov The interaction of DTNB with sulfhydryl groups on cell surfaces has also been investigated, for example, in the context of the N-methyl-D-aspartate (NMDA) receptor channel and the hexose (B10828440) transporter in human erythrocytes. nih.govnih.gov
Role as a Sulfhydryl Oxidizing Agent and its Reversibility
DTNB acts as a mild oxidizing agent by participating in a thiol-disulfide exchange reaction, where it is reduced while the target thiol is oxidized to a disulfide. mblwhoilibrary.org This oxidation is a key aspect of its mechanism. The reaction is generally reversible. For example, the inhibition of hexose transport in erythrocytes by DTNB could be completely reversed by washing with cysteine, which reduces the mixed disulfide bond formed. nih.gov Similarly, the effects of DTNB on certain neuronal receptors can be reversed by reducing agents like dithiothreitol (B142953) (DTT). nih.govmblwhoilibrary.org This reversibility is a crucial feature, allowing for the controlled modification and study of sulfhydryl group function in biological systems. mblwhoilibrary.org In some contexts, DTNB has been used to reverse the effects of reducing agents. For example, it was used to reverse the increase in miniature end-plate potential frequency at the frog neuromuscular junction caused by sodium bisulfite. mblwhoilibrary.org
Computational and Theoretical Studies of Dithionitrobenzoic Acid Reactions
Computational methods have been employed to investigate the interactions of DTNB and related compounds with proteins. Molecular docking studies have been used to understand the binding mode of DTNB to the redox-active site of protein disulfide isomerase (PDI), an enzyme involved in HIV-1 entry. nih.govdntb.gov.ua These studies have provided insights into the potential for inhibiting PDI activity by blocking its thiol-disulfide interchange function. nih.gov The simulations showed that DTNB and its analogs favorably interact with hydrophobic amino acids in the active site of PDI. nih.gov
Theoretical studies have also been applied to understand the kinetics of reactions involving DTNB. For example, computational chemistry has been used to guide the synthesis of molecules that can reactivate aged acetylcholinesterase, with kinetic studies utilizing DTNB to monitor enzyme activity. osu.edu Furthermore, computational investigations into the aminolysis of related dithioates have provided a detailed kinetic analysis and reaction mechanism, which can be relevant to understanding the reactivity of the disulfide bond in DTNB. researchgate.net
Advanced Methodological Applications in Chemical Biology and Biochemistry
Precise Quantification of Thiol and Disulfide Levels in Research Samples
The foundational application of DTNB is the quantification of thiol (-SH) groups. The reaction involves the cleavage of the disulfide bond in DTNB by a free thiol, which results in the formation of a mixed disulfide and the release of one molecule of 5-thio-2-nitrobenzoic acid (TNB). nih.gov TNB is a highly chromogenic species, exhibiting a characteristic yellow color with a maximum absorbance at 412 nm. broadpharm.combmglabtech.com The molar extinction coefficient of the TNB dianion is well-established, typically cited as 14,150 M⁻¹cm⁻¹ at pH 8.0, allowing for direct and accurate calculation of thiol concentration from absorbance measurements. bmglabtech.com
Determination of Free Sulfhydryl Content in Proteins and Peptides
A primary use of DTNB is to determine the number of accessible free sulfhydryl groups, typically from cysteine residues, in proteins and peptides. umkc.edusigmaaldrich.com This quantification is crucial for various applications, including assessing the efficiency of peptide synthesis, ensuring proper protein folding, and preparing proteins for conjugation reactions, such as linking to maleimide-activated carrier proteins.
The procedure generally involves incubating the protein or peptide sample with a known concentration of DTNB in a suitable buffer, typically at a slightly alkaline pH (around 8.0) to ensure the thiol group is in its more reactive thiolate anion form (R-S⁻). broadpharm.combmglabtech.com The resulting absorbance at 412 nm is then measured. Quantification can be achieved either by using the molar extinction coefficient of TNB or by generating a standard curve with a known sulfhydryl-containing compound, such as L-cysteine. broadpharm.com For inaccessible thiols buried within the protein structure, the assay can be performed under denaturing conditions, for instance, in the presence of 6 M guanidinium (B1211019) chloride, to expose these residues. thermofisher.com
A typical protocol for quantifying sulfhydryls in peptides involves:
Preparation of a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0). bmglabtech.com
Creation of a DTNB solution (e.g., 4 mg/mL in the reaction buffer). broadpharm.com
Incubation of the sample with the DTNB solution for a short period (e.g., 15 minutes) at room temperature. broadpharm.com
Measurement of the absorbance at 412 nm. broadpharm.com
Calculation of the sulfhydryl concentration based on the absorbance and the extinction coefficient or a standard curve. umkc.edu
This method is also instrumental in determining the presence of disulfide bonds. This is achieved by first blocking any existing free thiols, then reducing the disulfide bonds, and finally reacting the newly formed thiols with DTNB.
Analysis of Low-Molecular Weight Thiols (e.g., Reduced Glutathione (B108866), Cysteine, Homocysteine)
DTNB is highly effective for quantifying low-molecular-weight (LMW) thiols, which are critical components of the cellular antioxidant defense system and are involved in numerous metabolic pathways. raybiotech.commdpi.com The total LMW thiol pool, including important molecules like reduced glutathione (GSH), cysteine, and homocysteine, can be readily measured. researchgate.net
For specific determination of individual LMW thiols, DTNB-based assays are often coupled with separation techniques like high-performance liquid chromatography (HPLC). researchgate.netnih.gov In such methods, thiols in a sample are first separated by chromatography. A post-column reaction with DTNB then allows for the detection and quantification of each individual thiol as it elutes from the column. researchgate.net This approach provides high selectivity and allows for the rapid analysis of complex thiol mixtures without extensive sample purification. researchgate.net For instance, an on-line HPLC-DTNB method has been developed for the selective determination of L-cysteine, GSH, homocysteine, and N-acetylcysteine in pharmaceuticals and tissue homogenates. researchgate.net
To measure total glutathione (GSH + GSSG), a recycling assay is often employed. In this method, DTNB oxidizes GSH to its disulfide form (GSSG), releasing TNB. The GSSG is then continuously reduced back to GSH by the enzyme glutathione reductase, with NADPH serving as the electron donor. nih.gov The rate of TNB formation is proportional to the total glutathione concentration and can be monitored spectrophotometrically. nih.gov
Table 1: Comparison of Detection Limits for LMW Biothiols using HPLC-DTNB
| Compound | Detection Limit (μM) |
| N-acetylcysteine (NAC) | 0.04 |
| Cysteine (Cys) | 0.04 |
| Glutathione (GSH) | 0.05 |
| Data derived from a study developing an on-line HPLC-DTNB method with post-column derivatization. researchgate.net |
Thiol Quantification in Complex Biological Matrices (e.g., Tissues, Cells, Plasma)
Applying the DTNB assay to complex biological samples like tissue homogenates, cell lysates, and plasma requires careful sample preparation to eliminate interfering substances and ensure accurate measurements. chemicalbook.combioquochem.com For samples containing proteins, it is often necessary to first precipitate the proteins (e.g., with trichloroacetic acid) to measure only the non-protein thiols. mdpi.com The total thiol content can be determined in the whole sample, and the protein-thiol content can be calculated by subtraction.
Sample preparation protocols are tailored to the specific matrix:
Cell Lysates: Cells are typically washed and then lysed using methods like sonication or freeze-thaw cycles in a suitable buffer. The resulting lysate is often centrifuged to remove cellular debris before the supernatant is assayed. bioquochem.com
Tissue Homogenates: Tissues are rinsed to remove blood, weighed, and then homogenized in a cold buffer. The homogenate is then centrifuged, and the supernatant is collected for analysis. elkbiotech.com
Plasma: Blood is collected with an anticoagulant (like EDTA or heparin) and centrifuged to separate the plasma. The plasma can then be assayed directly or after protein precipitation. elkbiotech.com
The DTNB assay has been successfully used to quantify sulfhydryl groups in gingival tissue to study the differences between healthy individuals and those with periodontal diseases. mdpi.com It is also a standard method for assessing the total thiol status in plasma as an indicator of oxidative stress. libios.fr
Enzyme Activity Assays Utilizing Dithionitrobenzoic Acid as a Substrate or Reagent
DTNB is a cornerstone reagent in various enzyme assays where a thiol is either a substrate or a product of the enzymatic reaction. By measuring the rate of thiol formation or consumption, the activity of the enzyme can be determined kinetically.
Acetylcholinesterase Activity Measurement Protocols
The most prominent enzyme assay involving DTNB is the measurement of acetylcholinesterase (AChE) activity, based on the method originally developed by Ellman. nih.govaatbio.com AChE is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.
The assay principle is as follows:
AChE hydrolyzes a synthetic substrate, acetylthiocholine (B1193921) (ATCh), to produce acetate (B1210297) and thiocholine (B1204863). aatbio.combosterbio.com
The thiocholine product, which contains a free sulfhydryl group, immediately reacts with DTNB present in the reaction mixture.
This reaction produces the yellow-colored TNB anion, and the rate of color formation, monitored by the increase in absorbance at 412 nm, is directly proportional to the AChE activity. aatbio.com
This method is widely used for measuring AChE activity in various samples, including brain tissue extracts, serum, and plasma, and for screening potential AChE inhibitors. protocols.ioarakmu.ac.ir It is important to note that a high concentration of DTNB relative to the substrate ATCh can inhibit the enzyme, so the ratio of these reagents must be carefully controlled for accurate results. nih.gov
Table 2: Typical Reagents for Acetylcholinesterase (AChE) Assay
| Reagent | Role |
| Assay Buffer (e.g., Phosphate Buffer, pH 7.5-8.0) | Maintains optimal pH for the reaction. bosterbio.com |
| Acetylthiocholine (ATCh) | Substrate for AChE. bosterbio.com |
| This compound (DTNB) | Chromogenic reagent that reacts with the product, thiocholine. |
| Enzyme Sample (e.g., tissue homogenate, plasma) | Source of Acetylcholinesterase. |
| This table summarizes the key components of the Ellman's method for AChE activity. nih.govbosterbio.com |
Acetyl-CoA Carboxylase Activity Determination Methods
While not as direct as in the AChE assay, DTNB can be used in coupled assays to determine the activity of other enzymes. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in the biosynthesis of fatty acids, catalyzing the carboxylation of acetyl-CoA to form malonyl-CoA. uu.nlnih.gov
While direct use of DTNB to measure ACC activity is less common, it can be integrated into assays that measure cofactors or products with thiol groups. For example, some assays for enzymes like glutathione-S-transferase (GST) use DTNB. GST catalyzes the conjugation of reduced glutathione (GSH) to a substrate. The remaining, unreacted GSH is then quantified by its reaction with DTNB, allowing for an indirect calculation of GST activity. elabscience.com Similarly, assays for glutathione reductase measure the enzyme's ability to reduce GSSG to GSH, with the resulting GSH being quantified by its reaction with DTNB. nih.gov An analogous coupled-assay strategy could theoretically be designed for ACC if a subsequent reaction step produced a quantifiable thiol. However, more common non-radioactive ACC assays measure the depletion of ATP or the production of ADP or inorganic phosphate. assaygenie.comelabscience.com
Sulfhydryl Oxidase Activity Screening Assays
This compound is instrumental in assays designed to screen for and characterize sulfhydryl oxidase activity. These enzymes catalyze the formation of disulfide bonds from free thiol groups, consuming thiols in the process. The reactivity of the bulky and polar DTNB reagent towards protein thiols serves as a measure of their solvent accessibility and concentration. nih.gov
The principle of the assay involves monitoring the decrease in the concentration of a thiol-containing substrate over time. DTNB is used to quantify the remaining thiols at specific time points or continuously. The reaction between DTNB and a free sulfhydryl group produces the chromophoric 2-nitro-5-thiobenzoate (TNB) anion, which has a strong absorbance at 412 nm. bmglabtech.com A lower absorbance reading corresponds to a lower concentration of free thiols, indicating sulfhydryl oxidase activity. The rate of decrease in absorbance is directly proportional to the enzyme's activity. This method is used to assess the reactivity of thiols in reduced proteins; for instance, the thiols in reduced RNase and riboflavin-binding protein react with DTNB with distinct half-times, providing a measure of the protein's conformational flexibility. nih.gov
Protein Disulfide Isomerase (PDI) Activity Inhibition Studies
This compound serves as a crucial tool in the study of protein disulfide isomerase (PDI) by acting as an inhibitor. PDI is an enzyme that catalyzes the formation, breakage, and rearrangement of disulfide bonds. nih.gov DTNB, a sulfhydryl-blocking agent, covalently reacts with the thiol groups within the catalytic active sites of PDI, thereby abolishing its ability to cleave and rearrange disulfide bonds. oup.com
This inhibitory property is leveraged to investigate the physiological and pathological roles of PDI, such as its involvement in the entry of HIV-1 into host cells. nih.govoup.com PDI on the cell surface is thought to reduce disulfide bonds on the viral envelope glycoprotein (B1211001) gp120, a step required for viral entry. By inhibiting PDI with DTNB, this process can be blocked. nih.govoup.com Studies have shown that the presence of DTNB significantly reduces HIV-induced syncytium formation and viral infectivity. oup.comoup.com
Molecular docking studies have provided insights into the binding mode of DTNB to PDI. These computational analyses show that DTNB interacts favorably with hydrophobic amino acids in the enzyme's redox-active site, including key cysteine residues (Cys37, Cys40) that are crucial for its catalytic function. nih.govresearchgate.net The inhibition of PDI by DTNB can be quantified by measuring the enzyme's reduced ability to catalyze the reduction of substrates like insulin (B600854) or scrambled RNase. nih.gov
Myeloperoxidase Activity Assays
This compound is utilized in colorimetric assays to measure the activity of myeloperoxidase (MPO), a peroxidase enzyme found in neutrophils that plays a role in host defense and inflammation. assaygenie.com The most common DTNB-based MPO assay is an indirect method that measures the consumption of the TNB anion. nwlifescience.com
The assay proceeds in several steps:
MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions to produce hypochlorous acid (HClO). abcam.com
The highly reactive HClO is trapped by reacting with taurine (B1682933) to form the more stable oxidant, taurine chloramine (B81541). nwlifescience.comraybiotech.com
After quenching the initial reaction, a known amount of 5-thio-2-nitrobenzoate (TNB) is added. Taurine chloramine oxidizes the yellow-colored TNB to the colorless DTNB. raybiotech.com
The decrease in absorbance at 412 nm is measured. This reduction in color is inversely proportional to the MPO activity in the sample. nwlifescience.comabcam.com
One unit of MPO activity is often defined as the amount of enzyme that leads to the consumption of 1.0 µmole of TNB per minute. taylorandfrancis.com This method provides a rapid, sensitive, and reproducible tool for determining MPO activity in various biological samples. abcam.comraybiotech.com
Table 2: Principle of the Indirect MPO Activity Assay
| Step | Reaction | Role of DTNB/TNB |
|---|---|---|
| 1 | MPO + H₂O₂ + Cl⁻ → HClO | Not involved. |
| 2 | HClO + Taurine → Taurine Chloramine | Not involved. |
| 3 | Taurine Chloramine + 2 TNB → DTNB + Taurine + Cl⁻ | TNB (the reduced form of DTNB) acts as the chromogenic substrate that is consumed. |
| 4 | Measurement | The decrease in TNB concentration is quantified by measuring the reduction in absorbance at 412 nm. |
Spectroscopic Methodologies Employing this compound
The utility of DTNB in the aforementioned assays is fundamentally reliant on the distinct spectroscopic properties of its reactant and product forms. UV-Visible spectrophotometry is the primary technique for analysis.
UV-Visible Spectrophotometric Analysis of Reaction Products
The reaction between DTNB and a thiol-containing compound results in a stoichiometric release of the 2-nitro-5-thiobenzoate (TNB) anion. nih.gov The key to the assay is the significant difference in the UV-Visible absorption spectra of DTNB and TNB. While DTNB itself has weak absorption at 412 nm, the TNB anion produced is a yellow-colored species with a strong, characteristic absorbance maximum at or near 412 nm. bmglabtech.comnih.govmiami.edu
The quantification of thiols is based on Beer's Law, utilizing the high molar extinction coefficient of the TNB anion, which is reported to be between 13,600 and 14,150 M⁻¹cm⁻¹ at neutral to slightly alkaline pH (e.g., pH 7.3-8.0). bmglabtech.comnih.govnih.gov This high coefficient makes the assay highly sensitive. miami.edu The absorbance peak can shift, and the extinction coefficient is dependent on factors such as pH and ionic strength. nih.govacs.org For example, the extinction coefficient drops at lower pH values and is slightly reduced in the presence of 6 M guanidinium chloride. nih.gov In some HPLC-based applications, other detection wavelengths like 326 nm have been found to be optimal for detecting TNB under specific chromatographic conditions. nih.gov
Validation Protocols for Spectroscopic Thiol Measurement
To ensure the accuracy and reliability of thiol quantification using DTNB, rigorous validation protocols are essential. nih.govnih.gov While standard methods like Ellman's technique have been used for decades, formal validation is necessary for their application in specific contexts, such as the analysis of biopharmaceuticals. nih.gov
Key validation parameters for the spectroscopic method include:
Linearity : The assay should demonstrate a linear relationship between the absorbance and the concentration of a thiol standard. This is typically assessed by generating a standard curve using known concentrations of a thiol-containing compound like L-cysteine or reduced glutathione. nih.govcitius.technologyinterchim.fr
Precision : This evaluates the repeatability of the measurements. It is assessed through intra-day (measurements within the same day) and inter-day (measurements on different days) analysis, with results expressed as the relative standard deviation (RSD). citius.technologyresearchgate.net
Accuracy : Determined through recovery studies, where a known amount of thiol standard is added (spiked) into a sample matrix. The percentage of the spiked amount that is detected is calculated. citius.technology
Specificity : The assay's ability to measure only the analyte of interest. This can be challenging in complex biological samples where other compounds might absorb at 412 nm or non-specifically reduce DTNB. Using sample blanks and comparing results with more specific methods like HPLC can help assess specificity. researchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) : These parameters define the lowest concentration of thiol that can be reliably detected and quantified, respectively. citius.technologyresearchgate.net
Factors such as reaction time, pH, solvent composition, and reagent stability must be optimized and controlled. acs.orgcitius.technology DTNB can undergo hydrolysis at pH values above 7, and the TNB product can be susceptible to oxidation, necessitating the use of freshly prepared reagents and timed readings. nih.govacs.org
Table 3: Example Validation Parameters for a DTNB-Based Thiol Assay
| Parameter | Acceptance Criteria Example | Reference |
|---|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 | nih.gov |
| Precision (RSD) | ≤ 15-20% | nih.gov |
| Accuracy (Recovery) | 80-120% of theoretical value | nih.gov |
| Specificity | Signal from a thiol-free sample should be negligible compared to the sample signal. | nih.gov |
Integration with Advanced Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence Lifetime Spectroscopy)
This compound (DTNB), primarily known for the colorimetric quantification of sulfhydryl groups, also serves as a critical tool when integrated with advanced spectroscopic techniques to probe complex biomolecular structures and dynamics. Its utility extends to methods like Circular Dichroism (CD) and Fluorescence Lifetime Spectroscopy (FLS), where it helps elucidate the structural consequences of sulfhydryl group modification and their microenvironment.
In the realm of Circular Dichroism, which is highly sensitive to the secondary and tertiary structure of proteins, DTNB is employed as a modifying agent. The reaction of DTNB with cysteine residues introduces a thionitrobenzoate (TNB) group, which can induce or report on conformational changes. For instance, studies on glutamine synthetase from Bacillus stearothermophilus showed that modification of its sulfhydryl groups with DTNB led to significant changes in the near-ultraviolet CD spectrum. osti.gov This indicated that the modification of the SH group directly affected the environment of aromatic amino acid residues, revealing details about the protein's tertiary structure. osti.gov Similarly, research on the recA protein utilized DTNB to confirm that all three cysteinyl residues were accessible and that no disulfide bonds were present, with subsequent CD measurements estimating the protein's alpha-helical content. researchgate.net The denaturation of the protein was then studied by monitoring changes in the CD signal, providing insights into its structural stability. researchgate.net
The integration of DTNB with fluorescence spectroscopy, particularly FLS, offers a dynamic view of protein structure. The product of the DTNB reaction, TNB, can act as an efficient quencher for intrinsic protein fluorescence, such as that from tryptophan residues, through Förster Resonance Energy Transfer (FRET). In a study of Enzyme I of the bacterial phosphotransferase system, the covalent attachment of TNB to sulfhydryl groups resulted in the dynamic quenching of tryptophanyl fluorescence. researchgate.net By monitoring the recovery of native-like fluorescence lifetime components as the TNB quencher was removed, researchers could trace conformational changes and deduce information about the proximity of specific cysteine residues to tryptophan, their differing affinities, and their role in protein dimerization. researchgate.net Fluorescence lifetime is a parameter that is independent of fluorophore concentration but highly sensitive to the molecular environment, making its combination with DTNB-induced quenching a powerful method for studying protein conformation and interaction. nih.govaimspress.com
Chromatographic Applications Involving this compound
High-Performance Liquid Chromatography (HPLC) for Thiol Content Determination
This compound is a versatile reagent for the quantification of thiols in conjunction with High-Performance Liquid Chromatography (HPLC), offering enhanced selectivity and the ability to analyze complex biological samples. DTNB can be used in either pre-column or post-column derivatization strategies to facilitate the detection and separation of various thiol-containing compounds.
In pre-column derivatization, DTNB reacts with thiols (R-SH) to form stable, mixed disulfides (R-S-TNB). These derivatives are then separated by reverse-phase HPLC and detected using a UV-Vis detector. A key advantage of this method is the ability to resolve and individually quantify different thiols within a single sample. Research has demonstrated that biologically active thiols such as D-penicillamine, N-acetylcysteine, cysteine, and captopril (B1668294) can be effectively derivatized with DTNB and yield well-resolved peaks in the chromatogram. nih.gov This approach not only allows for quantitative analysis, with good reproducibility (e.g., %R.S.D. of ±1.3% for glutathione), but also enables the simultaneous monitoring of potential side-reaction products, thereby increasing the accuracy of the thiol determination compared to simple spectrophotometric assays. nih.gov
Alternatively, HPLC methods can be designed to quantify the 5-thio-2-nitrobenzoic acid (TNB) anion released during the reaction between DTNB and thiols. This can be done either before or after the chromatographic separation. An assay for total thiols and disulfides involves quantifying the TNB product via HPLC, which provides high sensitivity with detection limits as low as 15 pmol for TNB. nih.gov A significant benefit of this method is the ability to simultaneously quantify specific abundant thiols, like glutathione (GSH), by also measuring the GSH-TNB adduct. nih.gov
Post-column derivatization offers another powerful approach. In this technique, the sample's components are first separated by HPLC, after which the eluent is mixed with a DTNB solution. The reaction produces the yellow-colored TNB, which is then quantified by a detector set at approximately 410-412 nm. A novel on-line HPLC-DTNB method was developed for the selective determination of biothiols like L-cysteine, glutathione, and N-acetylcysteine. researchgate.net This rapid and inexpensive method uses stable reagents and allows for the on-line estimation of biothiol constituents in pharmaceuticals and tissue homogenates with detection limits in the nanomolar range. researchgate.net
| HPLC Method | Derivatization Step | Detected Species | Key Advantages | Example Analytes | Reference |
|---|---|---|---|---|---|
| Pre-Column Derivatization | Reaction of thiols with DTNB before HPLC injection | Mixed Disulfide (R-S-TNB) | Resolves different thiols in a mixture; allows simultaneous monitoring of side-products. | D-penicillamine, N-acetylcysteine, Captopril | nih.gov |
| TNB Quantification | Reaction of thiols with DTNB before HPLC injection | Released TNB anion and specific Thiol-TNB adducts (e.g., GSH-TNB) | High sensitivity; simultaneous quantification of total thiols and specific thiols like GSH. | Total thiols, Glutathione | nih.gov |
| Post-Column Derivatization | Reaction of separated thiols with DTNB after the column | Released TNB anion | Rapid, on-line analysis; reduces sample preparation complexity. | L-cysteine, Homocysteine, N-acetylcysteine | researchgate.net |
Development of Advanced Sensing Platforms and Nano-Bio Interfacing
Functionalization of Atomic Force Microscopy (AFM) Tips for DNA Interaction Studies
The functionalization of Atomic Force Microscopy (AFM) tips with specific chemical moieties has transformed the technique from a simple imaging tool into a sophisticated platform for measuring molecular forces, a field known as chemical force microscopy. This compound plays a specialized role in this context, particularly in probing the interactions of biomolecules like DNA.
A key application involves activating an AFM tip with DTNB to facilitate the study of DNA interactions with various surfaces or structures. In a notable study, DTNB was used to functionalize an AFM tip to quantitatively measure the interactions between DNA strands and nanoporous protein crystals. rsc.org The process begins with standard silicon nitride AFM tips, which are chemically modified. Activating the tip with DTNB enables the reversible, covalent attachment of thiol-terminated DNA strands via a thermodynamically favorable disulfide exchange reaction. rsc.org
Once the thiol-modified DNA is captured by the DTNB-activated tip, the AFM can be used in force-spectroscopy mode. As the tip approaches and retracts from a surface—in this case, the DNA-loaded protein crystal—it can pull on the DNA strands. The force required to detach the DNA from the crystal surface or pull it from the crystal's pores is recorded in a force-distance curve. rsc.org By collecting hundreds of thousands of these curves across the sample, a detailed map of adhesion energy can be generated. This innovative use of DTNB-functionalized tips allows for the quantitative measurement of multivalent DNA interactions with a host material, providing unprecedented insights into the forces governing bio-interfacial phenomena. rsc.org This approach is crucial for understanding how materials like protein crystals can encapsulate, stabilize, and organize biological moieties for applications in bionanotechnology.
Applications in Investigating Biological Processes and Molecular Interactions
Studies on Protein Structure Integrity and Conformational Dynamics
DTNB is instrumental in assessing the integrity of protein structure and probing conformational changes by reacting with cysteine residues. The accessibility of these residues to DTNB provides insights into their location within the protein's three-dimensional structure and how that structure might change under different conditions.
The reactivity of cysteine residues with DTNB can also be used to study conformational changes in enzymes. For example, studies on creatine (B1669601) kinase have shown that the enzyme, when modified by DTNB, can be fully reactivated by dithiothreitol (B142953) (DTT). nih.gov The rate of this reactivation is affected by the presence of substrates like ATP, suggesting that substrate binding induces conformational changes that alter the accessibility of the modified cysteine. nih.gov These findings help to elucidate the role of specific cysteine residues in the catalytic mechanism and conformational dynamics of the enzyme. nih.gov
Interactive Table: Impact of DTNB Modification on Protein Crystallization
| Protein | Effect of DTNB Modification | Key Finding | Reference |
| Anabaena CcbP | Promoted crystallization | Facilitated crystal packing through polar interactions | nih.govnih.gov |
Analysis of Cellular and Systemic Redox Homeostasis and Oxidative Stress Markers
DTNB is a cornerstone in the study of cellular and systemic redox homeostasis, primarily through the quantification of glutathione (B108866) (GSH), a major intracellular antioxidant. gbiosciences.comnih.gov The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of oxidative stress. gbiosciences.com An imbalance, often a decrease in the GSH/GSSG ratio, signifies a state of oxidative stress, which is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. gbiosciences.comnih.gov
The DTNB-based assay, often referred to as the Ellman's assay, is a widely used colorimetric method to measure total glutathione levels. gbiosciences.comoxfordbiomed.com In this assay, DTNB reacts with GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically. wikipedia.org By incorporating glutathione reductase and NADPH in the reaction, GSSG is recycled back to GSH, allowing for the measurement of total glutathione (GSH + GSSG). nih.govoxfordbiomed.com To specifically measure GSSG, GSH is first derivatized with a reagent like N-ethylmaleimide before the assay. nih.gov
This method has been applied across various biological samples, including blood, plasma, serum, tissues, and cultured cells, to assess oxidative stress levels. gbiosciences.comoxfordbiomed.com For instance, studies on chronic renal failure patients have utilized DTNB to measure plasma protein thiols as a marker of oxidative stress. indianjnephrol.org Furthermore, research on the effects of exercise has employed DTNB-based assays to demonstrate improvements in redox homeostasis in white adipose tissue. mdpi.com
Interactive Table: DTNB-Based Assays for Oxidative Stress Markers
| Analyte | Principle | Sample Types | Application | Reference |
| Total Glutathione (GSH + GSSG) | Enzymatic recycling assay where GSH reduces DTNB to TNB. GSSG is reduced back to GSH by glutathione reductase. | Blood, plasma, serum, tissue, cells | Assessment of overall antioxidant capacity | gbiosciences.comnih.govoxfordbiomed.com |
| Oxidized Glutathione (GSSG) | GSH is masked with N-ethylmaleimide, then GSSG is measured via the DTNB recycling assay. | Blood, plasma, serum, tissue, cells | Indicator of oxidative stress level | nih.gov |
| Protein Thiols | Direct reaction of DTNB with sulfhydryl groups on proteins. | Plasma, serum | Marker of oxidative damage to proteins | indianjnephrol.orgwindows.net |
Modulation and Characterization of Enzyme Function and Protein Activity
DTNB serves as a valuable reagent for modulating and characterizing the function of various enzymes and proteins by targeting their cysteine residues. The modification of these residues can lead to either inhibition or activation of the protein, providing insights into the role of specific cysteines in catalysis and regulation.
For example, DTNB has been used to study the activity of enzymes like acetylcholinesterase (AChE). taylorandfrancis.commdpi.com The assay for AChE activity involves the hydrolysis of acetylthiocholine (B1193921) to thiocholine (B1204863), which then reacts with DTNB to produce a colored product, allowing for the quantification of enzyme activity. taylorandfrancis.combpsbioscience.com This method has been applied in studies investigating the neurochemical effects of various compounds. mdpi.com
In the study of chloramphenicol (B1208) acetyltransferase, DTNB is used in a colorimetric assay where the reaction of DTNB with the sulfhydryl group on coenzyme A (CoA) results in a measurable color change. sigmaaldrich.com Similarly, DTNB is employed in assays for glutathione reductase activity, where the reduction of GSSG to GSH is coupled to the reaction of GSH with DTNB. windows.net
Furthermore, DTNB can be used as an inhibitor to probe the function of cysteine-containing enzymes. Studies on creatine kinase have shown that DTNB modification inactivates the enzyme, and this inactivation can be reversed by reducing agents. nih.gov The kinetics of inactivation and reactivation can provide information about the accessibility and role of the modified cysteine residue. nih.gov Similarly, research on glutamate (B1630785) dehydrogenase has utilized DTNB to determine the dissociation constants for coenzyme binding by measuring the protection against inactivation. nih.gov
Investigation of Synaptic Transmission Mechanisms and Neurochemical Modulation
DTNB has been employed in neuropharmacological studies to investigate the role of sulfhydryl groups and disulfide bonds in synaptic transmission. By modifying these groups on ion channels and receptors, DTNB can modulate neuronal activity.
Research on bullfrog sympathetic ganglion cells has shown that the oxidizing agent DTNB can reverse the block of synaptic transmission caused by the reducing agent dithiothreitol (DTT). nih.gov This suggests that the redox state of certain proteins is crucial for normal synaptic function. nih.gov
Studies on GABA-A receptors have demonstrated that DTNB can inhibit GABA-activated currents, and this effect is dependent on the subunit composition of the receptor. nih.gov For example, receptors containing the γ2 subunit show decreased sensitivity to DTNB. nih.gov In contrast, DTNB has been found to attenuate NMDA receptor-evoked currents. nih.gov In vivo studies in mice have shown that intrathecal administration of DTNB can block the enhancement of NMDA-induced nociceptive behaviors caused by DTT. nih.gov These findings highlight the importance of the redox state of neurotransmitter receptors in modulating their function and influencing processes like pain transmission.
Exploration of Metal-Protein Interactions and Mechanisms of Metal Release from Metallothioneins
DTNB is a key tool in studying metalloproteins, particularly metallothioneins (MTs), which are small, cysteine-rich proteins involved in metal homeostasis and detoxification. rsc.org The reaction of DTNB with the sulfhydryl groups of MTs is used to quantify the protein concentration and to investigate the mechanisms of metal release. oup.comoup.com
The reactivity of the cysteine residues in MTs with DTNB is influenced by the presence of bound metal ions like zinc. pnas.org Metal-bound thiols are less reactive towards DTNB than free thiols. pnas.org This property is exploited to study the kinetics of metal release. For example, the reaction of zinc-reconstituted metallothioneins with DTNB has been shown to be biphasic, indicating different rates of reaction for different cysteine residues within the protein. nih.gov
Furthermore, oxidizing agents like DTNB can facilitate the release of zinc from metallothioneins. pnas.orgnih.gov Studies have shown that micromolar concentrations of DTNB can significantly increase the transfer of zinc from Zn₇MT-2 to other apoproteins, such as alkaline phosphatase. pnas.orgnih.gov This suggests that thiol/disulfide exchange reactions could be a physiologically relevant mechanism for regulating the availability of zinc within the cell. pnas.org The rate of reaction with DTNB also differs between the two distinct metal-binding domains (α and β) of metallothionein, providing insights into their relative stabilities and zinc transfer potentials. pnas.org
Interactive Table: DTNB in Metallothionein Research
| Application | Experimental Approach | Key Finding | Reference |
| Quantification of Metallothionein | Reaction with DTNB in the presence of a strong metal chelator (EDTA) to release all metals and expose all thiol groups. | Provides an accurate measure of total MT concentration. | oup.comoup.com |
| Study of Metal Release Kinetics | Monitoring the reaction of metal-loaded MT with DTNB over time. | Reveals different reactivities of cysteine residues depending on their location and metal coordination. | nih.govpnas.org |
| Investigation of Zinc Transfer | Using DTNB to induce and enhance the transfer of zinc from MT to apoenzymes. | Demonstrates that thiol oxidation can be a mechanism for zinc release and transfer. | pnas.orgnih.gov |
Research into DNA-Protein and DNA-Nanomaterial Interactions
While the primary application of DTNB is in protein and thiol analysis, its principles can be extended to study interactions involving DNA, particularly when sulfhydryl-containing molecules are involved. For instance, in studies of DNA-protein interactions where a protein's binding to DNA is dependent on its redox state, DTNB could be used to modify cysteine residues and observe the effect on DNA binding.
Although direct and extensive research using DTNB for DNA-nanomaterial interactions is less common, the fundamental chemistry of DTNB makes it potentially applicable. For example, if gold nanoparticles are functionalized with thiol-containing DNA strands, DTNB could be used to quantify the density of these strands on the nanoparticle surface. The reaction would involve the cleavage of a disulfide bond if present, or more likely, the displacement of the thiol from the gold surface under specific conditions, with the subsequent reaction of the freed thiol with DTNB. This could provide a method to characterize the surface chemistry of such nanomaterials.
Synthetic Methodologies and Derivatization in Research Chemistry
Academic Synthetic Approaches for Dithionitrobenzoic Acid
This compound, formally known as 5,5′-dithiobis(2-nitrobenzoic acid) or DTNB, is a pivotal reagent in biochemistry for the quantification of thiol groups. wikipedia.orgnih.gov While it is now widely available commercially, understanding its original and subsequent academic synthetic routes provides insight into its chemical properties and development. wikipedia.org
The seminal synthesis of DTNB, as first reported by George L. Ellman, involves a multi-step process. wikipedia.org The synthesis commences with the oxidation of 2-nitro-5-chlorobenzaldehyde. This aldehyde is converted into the corresponding carboxylic acid, 2-nitro-5-chlorobenzoic acid. Following this oxidation, the thiol group is introduced into the molecule. This is achieved through a reaction with sodium sulfide, which displaces the chlorine atom to form 2-nitro-5-thiobenzoic acid (TNB). wikipedia.orgnih.gov The final step in the synthesis is the oxidative coupling of two molecules of the TNB monomer. This dimerization is accomplished using a mild oxidizing agent, such as iodine, which facilitates the formation of the disulfide bond, yielding 5,5′-dithiobis(2-nitrobenzoic acid). wikipedia.org
An alternative approach for the preparation of the monomer, 2-nitro-5-thiobenzoic acid (TNB), involves the reduction of DTNB itself. researchgate.net This can be particularly useful when a pure sample of the monomer is required, free from the dimeric form and the reducing agent. One such method utilizes immobilized Tris(2-carboxyethyl)phosphine (I-TCEP). In this procedure, a solution of DTNB is passed through a column containing I-TCEP, which efficiently reduces the disulfide bond to yield free TNB. The immobilized nature of the reducing agent prevents its contamination in the final product solution. researchgate.net
Commercial preparations of DTNB may require recrystallization to achieve the high purity necessary for accurate and reproducible quantitative results in sensitive assays. wikipedia.org
Preparation of Related Thiobenzoic Acid Derivatives for Research Purposes
The synthesis of thiobenzoic acid and its derivatives is a significant area of research due to their utility as intermediates and reagents in organic synthesis. Various methodologies have been developed to prepare these compounds, often focusing on efficiency, yield, and the use of less hazardous reagents.
One-pot syntheses have been developed to avoid the isolation of foul-smelling and often unstable thioacid intermediates. nih.govbeilstein-journals.org An efficient, odorless procedure involves the in situ generation of thiobenzoic acids from the reaction of benzoic anhydrides and thiourea (B124793) in the presence of triethylamine. beilstein-journals.org These generated thiobenzoic acids can then react with various organic halides or electron-deficient alkenes to produce a range of thioesters and thia-Michael adducts. beilstein-journals.org This method provides a practical alternative to traditional syntheses that often use toxic and malodorous reagents like hydrogen sulfide. beilstein-journals.org
Specific thiobenzoylation reagents have been developed to facilitate the synthesis of thioamides and O-thiobenzoates. For example, 2-benzothiazolyl dithiobenzoate has been shown to be an effective reagent for the thiobenzoylation of amines to form thioamides under mild, room-temperature conditions. researchgate.net Similarly, the reaction of alkoxides with reagents like (thiobenzoylthio)acetic acid or 2,4-dinitrophenyl dithiobenzoate provides a convenient route to thiobenzoic acid O-esters. researchgate.net
Research has also focused on the synthesis of structurally complex thiobenzoic acid derivatives for specific applications. For instance, a series of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl)thio]benzoic acid derivatives have been synthesized in a single step with high stereoselectivity and improved yields by reacting thiosalicylic acid in the presence of a tetra-n-butylammonium bromide/methanol solvent system. ejbps.com Another area of study involves the Michael-type addition of thiosalicylic acid derivatives to β-nitrostyrenes and their β-methyl derivatives to create novel 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives, which have been investigated for their biological activities. tubitak.gov.tr
The classic method for preparing thiobenzoic acid itself involves the reaction of benzoyl chloride with potassium hydrosulfide, which is generated by saturating an ethanolic potassium hydroxide (B78521) solution with hydrogen sulfide. orgsyn.org This procedure, while effective, underscores the need for the more modern, less odorous methods developed for creating its derivatives.
Development of Novel this compound-Based Probes and Reagents
The unique reactivity of the disulfide bond in this compound (DTNB) with thiol groups, which results in the release of the chromophoric 5-thio-2-nitrobenzoate (TNB²⁻) anion, has made it a foundational molecule for the development of advanced probes and reagents. wikipedia.orgfishersci.com These novel tools are designed for enhanced sensitivity, selectivity, and applicability in complex biological environments.
Fluorescent and Colorimetric Probes: Researchers have moved beyond simple colorimetric detection by incorporating DTNB into more sophisticated sensing systems. Asymmetric fluorescent dithiol probes have been designed for detecting thiols within living cells. marquette.edu These probes consist of a fluorescent donor molecule and an acceptor or quencher molecule linked by a disulfide bond, analogous to the one in DTNB. marquette.edu The reaction with a thiol, such as glutathione (B108866), cleaves the disulfide bond, separating the donor and acceptor and causing a change in fluorescence emission. marquette.edu Some of these probes are engineered to have a low reduction potential, making them suitable for detecting biologically relevant changes in glutathione concentrations in the 1-20 mM range. marquette.edu
Another innovative approach involves the adsorption of DTNB onto gold nanoparticles (Au-NPs). researchgate.net This creates a highly sensitive optical sensor for biothiols. The DTNB adsorbed on the Au-NP surface retains its reactivity. When it reacts with biothiols like cysteine or glutathione, the release of the TNB²⁻ anion can be measured via absorbance at 410 nm with enhanced sensitivity compared to the conventional DTNB assay. researchgate.net This DTNB-Au-NP probe has demonstrated a linear response over a wide concentration range for various biothiols and shows good selectivity against other biological compounds like amino acids. researchgate.net
Probes for Advanced Analytical Techniques: DTNB has been integrated into nanosensors for use with advanced analytical methods like surface-enhanced Raman scattering (SERS). A novel SERS-based strategy was developed for the highly sensitive and selective detection of matrix metalloproteinase-9 (MMP-9), an important biomarker. nih.gov In this system, gold nanospheres are functionalized with both an MMP-9 aptamer and DTNB as a Raman reporter molecule. The presence of the target MMP-9 induces the formation of SERS "hot spots," leading to a significantly enhanced Raman signal from DTNB, allowing for ultrasensitive detection. nih.gov
Future Directions and Emerging Research Avenues in Dithionitrobenzoic Acid Research
Advancements in Thiol-Specific Probing for Chemical Biology
The specific and sensitive detection of thiols remains a critical area of research in chemical biology. Future advancements are likely to focus on enhancing the capabilities of DTNB-based probes. One promising direction is the development of novel probes with improved stability and reactivity in diverse chemical environments. For instance, while DTNB is effective, its stability can be a concern. mdpi.com Researchers are exploring derivatives like ADNB and ODNB, which show similar reactivity to thiols but with slower hydrolysis rates, making them more stable. mdpi.com
Furthermore, innovative methods are being developed for the selective screening of different biological thiols. A novel colorimetric method has been reported that utilizes the reaction of thiols with DTNB in dimethyl sulfoxide (B87167) (DMSO) to produce a distinct magenta color, offering a new way to differentiate and quantify thiols like glutathione (B108866) (GSH) and cysteine (Cys). nih.govacs.org This approach avoids the need for chemical derivatization to distinguish between reduced and oxidized forms. acs.org Additionally, future research will likely focus on developing probes that can function within specific cellular compartments or respond to changes in the redox state of particular thiol-containing proteins, providing deeper insights into cellular processes. researchgate.net
Development of High-Throughput Screening Assays for Thiol-Modifying Agents
The adaptability of the DTNB assay to microplate formats makes it highly suitable for high-throughput screening (HTS) of compounds that modify thiol groups. raybiotech.com This is particularly relevant in drug discovery, where identifying inhibitors or activators of enzymes with critical cysteine residues is a common goal.
Future developments in this area will likely involve the optimization of DTNB-based HTS assays for greater speed, sensitivity, and cost-effectiveness. This includes the miniaturization of assay volumes and the use of automated liquid handling systems. For example, DTNB has been successfully used in 96-well plate formats to screen for inhibitors of enzymes like PglD, where the production of Coenzyme A (CoASH) is monitored by the increase in absorbance at 412 nm. nih.gov The development of such assays allows for the rapid screening of large compound libraries to identify potential drug candidates. nih.gov
Interactive Table 1: High-Throughput Screening Assays using DTNB
| Enzyme Target | Monitored Product | Application | Reference |
|---|---|---|---|
| PglD | Coenzyme A (CoASH) | Screening for bacterial enzyme inhibitors | nih.gov |
| Acetylcholinesterase (AChE) | Thiocholine (B1204863) | Screening for Alzheimer's disease drug candidates | nih.govacademie-sciences.frtandfonline.com |
| Butyrylcholinesterase (BuChE) | Thiocholine | Screening for Alzheimer's disease drug candidates | nih.govacademie-sciences.frtandfonline.com |
| Arylamine N-acetyltransferase (NAT) | --- | Screening for enzyme inhibitors | doi.org |
Integration with Multi-Omics Approaches for Comprehensive Redox Biology Studies
Future research will see a greater integration of DTNB-based thiol quantification with transcriptomics, proteomics, and metabolomics data. For instance, in studies investigating the response of organisms to environmental stress, changes in the expression of antioxidant enzymes (proteomics) and levels of antioxidant metabolites (metabolomics) can be correlated with total thiol levels measured by DTNB. mdpi.commdpi.com This integrated approach allows researchers to build comprehensive models of how cells and organisms respond to oxidative stress and maintain redox homeostasis. mdpi.com For example, in a study on the effects of proanthocyanidins (B150500) in fish, DTNB was used to measure glutathione (GSH) levels, which were then correlated with the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx). mdpi.com
Novel Applications in Materials Science and Bio-Nanotechnology
The reactivity of DTNB with thiols is finding new applications beyond traditional biochemistry, particularly in the fields of materials science and bio-nanotechnology. The functionalization of nanoparticles and other materials with thiol-reactive groups is a rapidly growing area.
One emerging application is the use of DTNB in the synthesis and functionalization of gold nanoparticles (AuNPs). researchgate.netnih.gov DTNB can be adsorbed onto the surface of AuNPs, and the resulting conjugate can be used as a sensitive optical sensor for biothiols. nih.gov This method has shown higher sensitivity and lower detection limits for thiols compared to the conventional DTNB assay. nih.gov Another innovative application involves the creation of "DNAsomes," which are DNA-based vesicles. nih.gov In this work, thiol-functionalized DNA was used, and the release of proteins from these DNAsomes could be triggered by the reducing agent glutathione, a process that can be monitored using DTNB. nih.gov Future research in this area may lead to the development of novel drug delivery systems, biosensors, and functional nanomaterials. uomustansiriyah.edu.iq
Computational Modeling and Structure-Activity Relationship (SAR) Studies for Inhibitor Design
Computational modeling and structure-activity relationship (SAR) studies are powerful tools in modern drug discovery. DTNB and its analogs are being used in these studies to understand the binding modes of inhibitors to their target proteins and to design more potent and selective drugs.
In silico docking experiments have been performed with DTNB and its related compounds to investigate their binding to the redox-active site of protein disulfide isomerase (PDI), an important target for HIV-1 entry inhibition. nih.gov These studies help in understanding the molecular interactions between the inhibitor and the enzyme, providing insights for the design of new PDI inhibitors. nih.govresearchgate.net Furthermore, SAR studies are conducted by synthesizing and testing a series of related compounds to identify the key structural features responsible for their inhibitory activity. For example, SAR studies on dienyl sulphonyl fluorides as selective butyrylcholinesterase (BuChE) inhibitors and nitrogen-containing chalcone (B49325) derivatives as acetylcholinesterase (AChE) inhibitors have utilized DTNB in their biological evaluation. nih.govtandfonline.com These studies provide valuable information for optimizing the structure of lead compounds to improve their potency and selectivity. doi.org
Interactive Table 2: Computational and SAR Studies Involving DTNB
| Target Protein | Study Type | Application | Reference |
|---|---|---|---|
| Protein Disulfide Isomerase (PDI) | Molecular Docking | HIV-1 entry inhibitor design | nih.govresearchgate.net |
| Butyrylcholinesterase (BuChE) | SAR | Alzheimer's disease drug design | nih.gov |
| Acetylcholinesterase (AChE) | SAR, Kinetic Studies | Alzheimer's disease drug design | tandfonline.com |
| Arylamine N-acetyltransferase (MMNAT) | SAR, Docking | Anti-tubercular drug design | doi.org |
Q & A
Basic Research Questions
Q. What is the standard protocol for quantifying reduced glutathione (GSH) using DTNB in biological samples?
- Methodology : The Ellman’s assay is widely used, where DTNB reacts with free thiol groups in GSH to form a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) complex, measurable at 412 nm. Steps include:
- Centrifugation of homogenized tissue samples (e.g., 1:10 w/v in KCl) to remove debris .
- Addition of DTNB reagent (0.6–1.0 mM in phosphate buffer, pH 8.0) to the supernatant .
- Spectrophotometric quantification with calibration against GSH standards (e.g., 0–50 µM) .
Q. How do researchers validate DTNB specificity in thiol-group detection?
- Validation Steps :
- Use N-ethylmaleimide (NEM) to block free thiols in control samples; residual absorbance indicates non-specific reactions .
- Compare results with alternative assays (e.g., HPLC for GSH/GSSG separation) to confirm DTNB reliability .
Advanced Research Questions
Q. How to resolve contradictory GSH measurements in DTNB-based assays across different tissue types?
- Sources of Error :
- Matrix interference (e.g., hemolyzed blood releases hemoglobin, which absorbs at 412 nm) .
- Tissue-specific thiol content (e.g., liver vs. brain homogenates) affecting reaction kinetics .
- Solutions :
- Optimize homogenization buffers (e.g., add EDTA to chelate metals that oxidize GSH) .
- Pre-treat samples with 5% trichloroacetic acid to precipitate proteins and reduce interference .
Q. What statistical approaches are recommended for analyzing DTNB-derived oxidative stress data?
- Guidelines :
- Test data normality with Kolmogorov-Smirnov before choosing parametric (t-test, ANOVA) or non-parametric (Mann-Whitney) tests .
- Report GSH/GSSG ratios with standard deviations (not just means) to highlight biological variability .
Q. How to adapt DTNB assays for measuring protein disulfide isomerase (PDI) activity in HIV-1 entry inhibition studies?
- Protocol Modifications :
- Replace GSH with synthetic substrates (e.g., diethyl dithiothreitol) to mimic PDI’s redox activity .
- Couple DTNB with fluorescence-based readouts (e.g., dansyl labeling) for real-time kinetic analysis .
Methodological Best Practices
Q. How to address DTNB’s limitations in detecting low-abundance thiols?
- Enhancement Strategies :
- Amplify signal via enzymatic recycling (e.g., glutathione reductase converts GSSG to GSH, enabling total GSH quantification) .
- Use microplate readers with enhanced sensitivity (detection limit ≤0.1 µM GSH) for low-volume samples .
Q. What are the ethical considerations for reporting DTNB-based data in peer-reviewed journals?
- Compliance Guidelines :
- Provide raw absorbance values and calibration curves in supplementary materials for reproducibility .
- Cite primary sources (e.g., Ellman’s 1959 method) instead of commercial kit protocols .
Data Presentation and Reproducibility
Q. How to structure a methods section for DTNB assays to ensure replicability?
- Essential Details :
- Specify DTNB concentration, reaction time, and spectrophotometer model (e.g., Shimadzu UV-1800) .
- Include validation data (e.g., intra-assay CV <5%) and sample storage conditions (e.g., −80°C for ≤1 month) .
Q. What are common pitfalls in comparing DTNB results across studies?
- Key Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
